molecular formula C15H20N2O4S B2768133 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 895435-32-2

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2768133
CAS No.: 895435-32-2
M. Wt: 324.4
InChI Key: QLTQVBLYNJRUHX-NXVVXOECSA-N
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Description

(Z)-N-(5,6-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a structurally complex benzo[d]thiazole derivative characterized by:

  • Substituents: Methoxy groups at positions 5 and 6 of the benzothiazole core, a 2-methoxyethyl group at N3, and a Z-configured propionamide moiety at C2.
  • This compound belongs to a class of heterocyclic molecules studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-5-14(18)16-15-17(6-7-19-2)10-8-11(20-3)12(21-4)9-13(10)22-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTQVBLYNJRUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This class of compounds is recognized for its diverse biological activities, making it a significant area of interest in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a propionamide moiety, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_2O_4S, and its structure can be represented as follows:

Structure  Z N 5 6 dimethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene propionamide\text{Structure }\quad \text{ Z N 5 6 dimethoxy 3 2 methoxyethyl benzo d thiazol 2 3H ylidene propionamide}

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Studies have shown that benzo[d]thiazole derivatives can inhibit the growth of various bacterial and fungal strains.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered cell signaling and gene expression.
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels, contributing to its anticancer and anti-inflammatory effects.

Case Studies

  • Antimicrobial Activity :
    • A study assessed the efficacy of various benzo[d]thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones for this compound against Staphylococcus aureus and Escherichia coli.
CompoundInhibition Zone (mm)Target Organisms
This compound15S. aureus, E. coli
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Induction of apoptosis
HeLa (Cervical Cancer)10Inhibition of cell proliferation

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on structural analogs, substituent effects, and hypothesized physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Hypothesized Properties
Target Compound Benzo[d]thiazole 5,6-dimethoxy; 3-(2-methoxyethyl) Z-amide, methoxy, ether High lipophilicity, enzyme inhibition
3-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile (Compound 3) Thiazolo[4,5-b]pyridine 5,7-dimethyl; N3-cyanoethyl Nitrile, ketone Moderate solubility, electrophilic reactivity
3-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionic acid (Compound 4) Thiazolo[4,5-b]pyridine 5,7-dimethyl; N3-propionic acid Carboxylic acid, ketone High polarity, potential metal chelation

Substituent-Driven Differences

  • Methoxy vs. Methyl Groups: The 5,6-dimethoxy groups in the target compound increase electron density in the aromatic ring, favoring π-π stacking interactions with hydrophobic enzyme pockets. In contrast, 5,7-dimethyl substituents in Compounds 3–4 lack strong electron-donating effects .
  • C2 Functional Group :

    • The Z-amide in the target compound may stabilize hydrogen bonding with biological targets (e.g., kinases), while Compound 3’s nitrile could act as an electrophilic warhead. Compound 4’s carboxylic acid may limit cell permeability but enable ionic interactions .

Physicochemical Properties

  • Lipophilicity :
    • The target compound’s methoxy and methoxyethyl groups likely increase logP compared to Compounds 3–4, which have polar nitrile or carboxylic acid groups.
  • Solubility :
    • Compound 4’s carboxylic acid group enhances aqueous solubility, whereas the target compound’s lipophilic substituents may reduce it.

Research Findings and Limitations

  • Key Insights: Structural modifications at N3 and C2 significantly alter solubility, reactivity, and target engagement. The target compound’s design balances lipophilicity and hydrogen-bonding capacity.
  • No empirical data compare the benzo[d]thiazole and thiazolo[4,5-b]pyridine cores’ binding affinities.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole precursors. Key steps include:

  • Condensation reactions using triethylamine as a base in solvents like dimethyl sulfoxide (DMSO) or acetonitrile to form the thiazol-2(3H)-ylidene core .
  • Substituent introduction (e.g., methoxyethyl groups) via nucleophilic substitution or coupling reactions under reflux conditions (60–80°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yields can be optimized by controlling reaction times (4–12 hours) and stoichiometric ratios (1:1.2 for amine coupling) .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and Z-configuration of the ylidene group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z 435.51) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme inhibition assays: Test against kinases or proteases using fluorometric or colorimetric substrates (e.g., ATPase activity with malachite green assay) .
  • Cytotoxicity screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Antimicrobial testing: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to recombinant proteins .
  • X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding modes .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Standardize assay conditions: Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Validate target specificity: Use CRISPR-edited cell lines or competitive inhibitors to rule off-target effects .
  • Meta-analysis: Compare datasets across studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers .

Q. What methodologies assess the compound’s stability under varying physiological conditions?

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .
  • LC-MS/MS stability assays: Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 1.2) and plasma .

Q. How can structural derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Modify substituents: Replace the methoxyethyl group with alkyl/aryl amines via reductive amination or Suzuki-Miyaura cross-coupling .
  • Introduce bioisosteres: Substitute the benzamide moiety with thiazole or pyridine rings to enhance solubility or target affinity .
  • Evaluate SAR: Test derivatives in parallel assays (e.g., IC50 shifts in enzyme inhibition) to identify critical functional groups .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., docking into ATP-binding pockets) .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability .

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